methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound that exhibits a combination of sulfonamide and acrylate functional groups. This combination makes it a versatile compound with significant applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Synthetic Routes:
Step 1: Formation of 2-[(3,4-Dimethylphenyl)sulfonyl] acetophenone by reacting 3,4-dimethylbenzenesulfonyl chloride with acetophenone in the presence of a base.
Step 2: Coupling of the product from Step 1 with 4-methoxyaniline to form 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone.
Step 3: Reaction of 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone with methyl chloroformate to yield this compound.
Industrial Production Methods:
Large-scale production typically follows a similar synthetic route but employs optimized conditions for higher yields and purity. Catalysts and solvents may be used to enhance reaction rates and product separation.
Types of Reactions:
Oxidation: Oxidation reactions can modify the functional groups, often leading to the formation of sulfonate esters.
Reduction: Reduction may involve the sulfone group being reduced to a sulfide.
Substitution: Nucleophilic substitution reactions often occur at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Products will vary depending on the reaction conditions but can include sulfones, substituted acrylates, and amines.
Scientific Research Applications
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in research and industry:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the manufacture of specialty polymers and materials.
Mechanism of Action
The compound acts through various mechanisms depending on the context of its use:
Molecular Targets: It can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: Its effects can be mediated through pathways involving sulfonamide and acrylate functionalities.
Comparison with Similar Compounds
Methyl (2Z)-2-[(2,3-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(3-methoxyphenyl)amino]acrylate
Uniqueness:
The specific combination of methyl, dimethylphenyl, sulfonyl, and methoxyphenyl groups gives this compound unique physical and chemical properties that can be leveraged in specific scientific applications.
Properties
IUPAC Name |
methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-5-10-17(11-14(13)2)26(22,23)18(19(21)25-4)12-20-15-6-8-16(24-3)9-7-15/h5-12,20H,1-4H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDSTAGQMZMXIB-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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